3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
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Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic compound that belongs to the class of β-lactams. β-lactams are known for their four-membered lactam ring structure, which is a key feature in many antibiotics. This particular compound is characterized by the presence of two fluorine atoms at the 3-position, a methoxyphenyl group at the 1-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through a microwave-assisted Reformatsky reaction. This method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . The reaction conditions typically include the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. In cancer cells, it inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The compound also induces downregulation of anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is unique due to the presence of two fluorine atoms, which enhance its biological activity and metabolic stability. Compared to similar compounds, it exhibits potent anticancer activity with low toxicity in non-cancerous cells .
Properties
Molecular Formula |
C16H13F2NO2 |
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Molecular Weight |
289.28 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-9-7-12(8-10-13)19-14(16(17,18)15(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
JIGPTHGEDWZALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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